Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

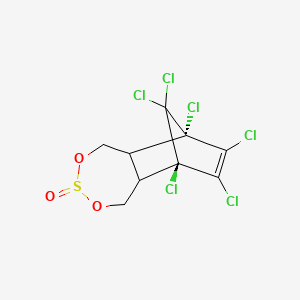

Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzyl ester linked to a chlorinated phenylmethoxyphenyl group, makes it a subject of interest for synthetic chemists and researchers.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benzyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat beinhaltet typischerweise die Veresterung von 2-(3-Chlor-4-phenylmethoxyphenyl)essigsäure mit Benzylalkohol. Diese Reaktion wird oft durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in den gewünschten Ester sicherzustellen.

Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion von Benzyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat kontinuierliche Durchflussprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration sind für die großtechnische Synthese entscheidend.

Arten von Reaktionen:

Oxidation: Benzyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat kann Oxidationsreaktionen eingehen, insbesondere an der benzylischen Position. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsreaktionen können auf die Estergruppe abzielen und diese in den entsprechenden Alkohol umwandeln. Lithiumaluminiumhydrid (LiAlH₄) ist ein typisches Reduktionsmittel, das für diesen Zweck verwendet wird.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile aromatische Substitutionsreaktionen eingehen. Halogenierung, Nitrierung und Sulfonierung sind häufige Arten von Substitutionen, die durch Reagenzien wie Chlor (Cl₂), Salpetersäure (HNO₃) und Schwefelsäure (H₂SO₄) ermöglicht werden.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO₄ in wässrigem oder alkalischem Medium.

Reduktion: LiAlH₄ in wasserfreiem Ether.

Substitution: Cl₂ in Gegenwart eines Lewis-Säure-Katalysators wie AlCl₃.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Benzylalkohol-Derivaten.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Benzyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Transformationen.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Wird als potenzieller Leitstoff in der Arzneimittelforschung untersucht, insbesondere wegen seiner Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt, einschließlich Polymeren und Beschichtungen.

5. Wirkmechanismus

Der Wirkmechanismus von Benzyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat in biologischen Systemen beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die aromatischen Ringe und die Estergruppe der Verbindung ermöglichen es ihr, spezifische Wechselwirkungen mit diesen Zielstrukturen einzugehen und so deren Aktivität möglicherweise zu modulieren. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.

Ähnliche Verbindungen:

Benzyl-2-(4-Chlorphenyl)acetat: Ähnliche Esterstruktur, aber mit einem anderen Substitutionsmuster am aromatischen Ring.

Phenyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Benzylgruppe.

Einzigartigkeit: Benzyl-2-(3-Chlor-4-phenylmethoxyphenyl)acetat ist aufgrund der spezifischen Positionierung der Chlor- und Phenylmethoxygruppen am aromatischen Ring einzigartig, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese einzigartige Struktur ermöglicht einzigartige Wechselwirkungen in chemischen Reaktionen und biologischen Systemen, wodurch sie sich von ähnlichen Verbindungen abhebt.

Wirkmechanismus

The mechanism of action of Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and ester group enable it to form specific interactions with these targets, potentially modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Benzyl 2-(4-chlorophenyl)acetate: Similar ester structure but with a different substitution pattern on the aromatic ring.

Phenyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: Benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate is unique due to the specific positioning of the chloro and phenylmethoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.

Eigenschaften

Molekularformel |

C22H19ClO3 |

|---|---|

Molekulargewicht |

366.8 g/mol |

IUPAC-Name |

benzyl 2-(3-chloro-4-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C22H19ClO3/c23-20-13-19(14-22(24)26-16-18-9-5-2-6-10-18)11-12-21(20)25-15-17-7-3-1-4-8-17/h1-13H,14-16H2 |

InChI-Schlüssel |

WWDPCWMNWVZRPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)OCC3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)